Aminoethanoyl-p-aminobenzoic acid
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Overview
Description
Aminoethanoyl-p-aminobenzoic acid is an organic compound that features both amino and carboxyl functional groups attached to an aromatic benzene ring. This compound is structurally related to para-aminobenzoic acid, which is known for its applications in various fields including biochemistry, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoethanoyl-p-aminobenzoic acid can be synthesized through several methods. One common approach involves the chlorination of methyl-4-formylbenzoate to produce methyl-4-chloroformylbenzoate, followed by amidation to yield methyl-4-carbamoylbenzoate. The final step involves a Hofmann reaction in an aqueous solution to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of methyl-4-formylbenzoate, a by-product of dimethylterephthalate synthesis. The process includes chlorination, amidation, and Hofmann reaction steps, ensuring the removal of impurities to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Aminoethanoyl-p-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as nitro, amino, and hydroxyl derivatives .
Scientific Research Applications
Aminoethanoyl-p-aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of aminoethanoyl-p-aminobenzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the folate synthesis pathway by competing with para-aminobenzoic acid for the enzyme dihydropteroate synthase (DHPS). This inhibition leads to a decrease in folate production, affecting DNA synthesis and cell division .
Comparison with Similar Compounds
Aminoethanoyl-p-aminobenzoic acid can be compared with other similar compounds such as:
Para-aminobenzoic acid (PABA): Both compounds share similar structural features but differ in their specific functional groups and applications.
Aminosalicylic acid: This compound also targets the folate synthesis pathway but has different therapeutic applications, particularly in the treatment of tuberculosis.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and interactions make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
7496-53-9 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[(2-amino-2-oxoethyl)amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-8(12)5-11-7-4-2-1-3-6(7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14) |
InChI Key |
KUOJUHNHROAKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC(=O)N |
Origin of Product |
United States |
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